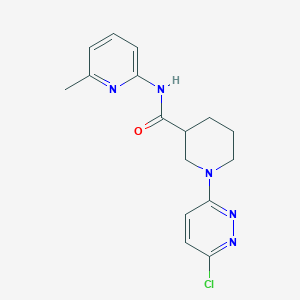![molecular formula C18H21N3O6 B10996954 1-[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B10996954.png)
1-[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its molecular formula is
C12H12N2O5
, and its molecular weight is 264.23 g/mol. - DMOA features a piperidine ring with an acetyl group attached to it, along with a phthalazinone moiety containing two methoxy groups.
- The compound has diverse applications in scientific research and industry.
1-[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]piperidine-4-carboxylic acid: , is a heterocyclic organic compound.
Preparation Methods
Synthetic Routes: The synthesis of DMOA involves several steps. One common approach is the condensation of 7,8-dimethoxyphthalazin-1(2H)-one with piperidine-4-carboxylic acid under appropriate conditions.
Industrial Production: While specific industrial methods may vary, large-scale production typically follows similar synthetic routes, optimizing reaction conditions for efficiency and yield.
Chemical Reactions Analysis
Reactivity: DMOA can undergo various chemical reactions
Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example
Major Products: These reactions yield derivatives of DMOA, which may have distinct properties.
Scientific Research Applications
Chemistry: DMOA serves as a building block for designing novel compounds due to its unique structure.
Biology: Researchers explore its interactions with biological macromolecules (e.g., proteins, nucleic acids).
Medicine: Investigations focus on potential therapeutic applications, including antiviral, antibacterial, or anticancer properties.
Industry: DMOA-derived compounds find use in materials science, catalysis, and drug development.
Mechanism of Action
Targets: DMOA likely interacts with specific protein targets or cellular pathways.
Pathways: Further studies are needed to elucidate its precise mechanism, but it may modulate signaling cascades or metabolic pathways.
Comparison with Similar Compounds
Uniqueness: DMOA’s combination of a piperidine ring, acetyl group, and phthalazinone scaffold distinguishes it from related compounds.
Similar Compounds: Other phthalazinone derivatives, such as 3-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)benzoic acid , share structural features.
Properties
Molecular Formula |
C18H21N3O6 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
1-[2-(7,8-dimethoxy-1-oxophthalazin-2-yl)acetyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C18H21N3O6/c1-26-13-4-3-12-9-19-21(17(23)15(12)16(13)27-2)10-14(22)20-7-5-11(6-8-20)18(24)25/h3-4,9,11H,5-8,10H2,1-2H3,(H,24,25) |
InChI Key |
YIDNXHQCDWMNBA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=NN(C2=O)CC(=O)N3CCC(CC3)C(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,3-benzodioxol-5-yl)-2-{[6-(morpholin-4-ylmethyl)-4-oxo-4H-pyran-3-yl]oxy}acetamide](/img/structure/B10996874.png)
![methyl 2-{[(4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B10996882.png)

![2-cyclopropyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B10996909.png)
![3-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(1H-indol-1-yl)ethyl]propanamide](/img/structure/B10996916.png)
![2-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B10996922.png)
![4-(4-chlorophenyl)-N-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B10996944.png)
![1-cyclopentyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10996957.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-1-methyl-1H-indole-6-carboxamide](/img/structure/B10996960.png)

![N-(3-oxo-3-{[1-(propan-2-yl)-1H-indol-4-yl]amino}propyl)pyrazine-2-carboxamide](/img/structure/B10996971.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)butanamide](/img/structure/B10996976.png)
![ethyl 4-{[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate](/img/structure/B10996978.png)
![2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]acetamide](/img/structure/B10996984.png)
